molecular formula C17H21F2NO2 B14912787 Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate

Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate

Cat. No.: B14912787
M. Wt: 309.35 g/mol
InChI Key: JPVDOGAAEOSKPI-UHFFFAOYSA-N
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Description

Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate is a chemical compound with the molecular formula C17H21F2NO2 and a molecular weight of 309.35 g/mol . This compound is characterized by its bicyclic structure, which includes a difluoromethyl group and a benzyl carbamate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate typically involves the reaction of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine with benzyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzyl carbamate moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and lipophilicity, making it more effective in various applications .

Properties

Molecular Formula

C17H21F2NO2

Molecular Weight

309.35 g/mol

IUPAC Name

benzyl N-[4-(difluoromethyl)-1-bicyclo[2.2.2]octanyl]carbamate

InChI

InChI=1S/C17H21F2NO2/c18-14(19)16-6-9-17(10-7-16,11-8-16)20-15(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,20,21)

InChI Key

JPVDOGAAEOSKPI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C(F)F)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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